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Compound of Interest

Compound Name: Dotap mesylate, 98

Cat. No.: B12331317

Get Quote

Executive Summary
DOTAP Mesylate (1,2-dioleoyl-3-trimethylammonium propane, mesylate salt) is a premier

cationic lipid used in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery

of nucleic acids (DNA, mRNA, siRNA). Unlike its chloride counterpart, the mesylate salt is often

selected in pharmaceutical applications for its specific solubility profile, crystalline stability, and

compatibility with certain buffer systems.

This guide provides a rigorous analysis of DOTAP mesylate’s chemical architecture,

physicochemical behaviors, and practical experimental workflows. It synthesizes data on

lipoplex formation, endosomal escape mechanisms, and validated protocols for thin-film

hydration, ensuring high-efficiency transfection and reproducible formulation.

Chemical Identity & Structural Analysis
DOTAP Mesylate is an amphiphilic molecule designed to mimic natural phospholipids but with

a permanent positive charge to bind anionic nucleic acids. Its structure is divided into three

functional domains: the cationic headgroup, the biodegradable linker, and the hydrophobic tail.
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Property Specification

Chemical Name
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-

trimethylammonium mesylate

CAS Number 252769-92-9

Molecular Formula

Molecular Weight 758.19 g/mol

Counterion
Mesylate (Methanesulfonate,

)

Headgroup
Quaternary Trimethylammonium (Permanently

cationic)

Linker Ester linkages (Biodegradable)

Tail Dioleoyl (C18:1, cis-9) chains

Structural Logic
Cationic Headgroup: The quaternary ammonium group maintains a positive charge across all

physiological pH ranges, ensuring robust electrostatic condensation of negatively charged

DNA/RNA backbones.

Mesylate Counterion: Compared to chloride salts, mesylate salts often exhibit altered

hydration shells and crystalline packing. In pharmaceutical contexts, mesylates are

frequently chosen to modulate solubility or hygroscopicity.

Ester Linkers: The ester bonds connecting the glycerol backbone to the fatty acid tails render

the molecule biodegradable via plasma esterases, reducing long-term toxicity compared to

ether-linked lipids (e.g., DOTMA).

Oleoyl Tails: The cis-double bonds in the C18 chains introduce "kinks" that prevent tight

packing, maintaining the lipid in a liquid-crystalline phase (

) at physiological temperatures. This fluidity is critical for the fusion events required for
endosomal escape.
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Physicochemical Properties
Understanding the phase behavior of DOTAP mesylate is critical for stable liposome formation.

Phase Transition & Solubility
Parameter Value / Characteristic Implication

Phase Transition (

)
< 5°C (Liquid phase at RT)

Liposomes can be prepared at

room temperature without

heating, preserving heat-

sensitive payloads.

Solubility (Water) Low (Forms dispersions)

Spontaneously forms

bilayers/liposomes upon

hydration; does not exist as

free monomers.

Solubility (Organic)
Soluble in Ethanol,

Chloroform, DMSO

Essential for "Thin Film" or

"Ethanol Injection" preparation

methods.

Critical Aggregation Conc. < 10 nM (Negligible)

Unlike detergents (mM CMC),

DOTAP remains in bilayer form

at virtually all relevant

concentrations.

pKa N/A (Quaternary Amine)

Charge is pH-independent;

zeta potential remains positive

in acidic endosomes and

neutral cytosol.

Stability & Hydrolysis
The ester linkages in DOTAP are susceptible to hydrolysis, a process accelerated by:

High pH (> 8.0): Base-catalyzed hydrolysis.

High Temperature: Storage > 25°C.
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Aqueous Storage: Long-term storage in liquid form leads to degradation into fatty acids and

lyso-lipids.

Recommendation: Store DOTAP mesylate powder at -20°C under argon/nitrogen. Hydrated

liposomes should be stored at 4°C and used within 2–4 weeks.

Mechanism of Action: Transfection[1]
DOTAP mediates gene delivery through a process driven by electrostatics and membrane

fusion. The efficiency of this process is often enhanced by "helper lipids" like DOPE

(Dioleoylphosphatidylethanolamine), which promotes the hexagonal (

) phase transition necessary for endosomal escape.
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Figure 1: The transfection pathway.[1][2] DOTAP condenses nucleic acids into lipoplexes,

which enter cells via endocytosis. Escape from the endosome is the rate-limiting step, often

facilitated by membrane fusion.

The "Flip-Flop" Mechanism
Upon endocytosis, the cationic lipids in the lipoplex interact with anionic lipids (like

phosphatidylserine) in the endosomal membrane. This interaction neutralizes the charge,

destabilizing the bilayer and promoting a "flip-flop" of lipids that releases the DNA/RNA payload

into the cytoplasm.

Experimental Protocol: Liposome Preparation
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The Thin-Film Hydration method is the gold standard for preparing DOTAP liposomes in a

research setting. This protocol ensures the formation of homogeneous Large Unilamellar

Vesicles (LUVs).

Workflow Diagram
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Figure 2: Step-by-step workflow for generating uniform DOTAP liposomes via thin-film

hydration.

Detailed Methodology
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Materials:

DOTAP Mesylate powder.

Organic Solvent: Chloroform (or Chloroform:Methanol 2:1 v/v).

Hydration Buffer: 20mM HEPES or PBS (pH 7.4). Avoid high salt initially if possible to

prevent aggregation.

Extruder & Polycarbonate Membranes (100 nm).

Procedure:

Solubilization: Dissolve DOTAP mesylate in chloroform to a concentration of 10 mg/mL. If

using a helper lipid (e.g., Cholesterol or DOPE), mix at the desired molar ratio (commonly

1:1).

Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent using a

rotary evaporator (or nitrogen stream for small volumes) to form a thin, uniform film on the

glass walls.

Critical Control Point: Ensure the film is even; thick clumps will hydrate poorly.

Drying: Place the flask under high vacuum for at least 4 hours (preferably overnight) to

remove trace solvent, which is toxic to cells.

Hydration: Add the aqueous buffer to the flask. The volume should target a final lipid

concentration of 1–5 mg/mL. Vortex vigorously for 1–2 minutes. Since DOTAP's

is < 5°C, heating is not required, but warming to 25°C ensures full hydration.

Result: A milky suspension of Multilamellar Vesicles (MLVs).

Extrusion: Pass the MLV suspension through a polycarbonate membrane (100 nm pore size)

11–21 times using a mini-extruder.

Result: A clear/translucent suspension of Large Unilamellar Vesicles (LUVs) with a PDI

(Polydispersity Index) < 0.2.
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Applications & Clinical Relevance
Gene Therapy & Oncology
DOTAP is widely used to deliver plasmid DNA and siRNA. The mesylate salt is particularly

relevant in formulations where chloride ions might interfere with other excipients or where

specific ionic strength adjustments are needed.

Example: Delivery of tumor suppressor genes (e.g., p53) in non-small cell lung cancer

models.

mRNA Vaccines
While ionizable lipids are dominant in current COVID-19 vaccines, DOTAP remains a potent

adjuvant and delivery vehicle for therapeutic cancer vaccines due to its ability to stimulate a

Th1 immune response (dendritic cell activation).

Safety Profile
Cytotoxicity: Cationic lipids can be toxic at high concentrations due to membrane disruption.

The "N/P ratio" (Nitrogen in lipid to Phosphate in DNA) must be optimized (typically 3:1 to

5:1) to balance encapsulation efficiency with toxicity.

Biodegradability: The ester bonds in DOTAP allow for metabolic breakdown, preventing

accumulation in the liver/spleen, a significant advantage over ether-linked lipids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]

2. taylorandfrancis.com [taylorandfrancis.com]

To cite this document: BenchChem. [DOTAP Mesylate: Chemical Structure, Properties, and
Formulation Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12331317/docs#dotap-mesylate-chemical-structure-
properties-and-formulation-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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